4-Chloro-3-fluoro-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-2,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridineThe reaction conditions often require a controlled environment to ensure the selective substitution of the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized equipment and reagents is essential to maintain the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chlorine or fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide are often used.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Catalysts: Palladium-based catalysts are commonly employed in coupling reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2,6-dimethylpyridine
- 3-Fluoro-2,6-dimethylpyridine
- 2,6-Dimethylpyridine
Uniqueness: 4-Chloro-3-fluoro-2,6-dimethylpyridine is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H7ClFN |
---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
4-chloro-3-fluoro-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI-Schlüssel |
IFMPCFODWPQSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.